molecular formula C12H16O4 B139243 4-(2,3-Dimethoxyphenyl)butanoic acid CAS No. 64400-76-6

4-(2,3-Dimethoxyphenyl)butanoic acid

Cat. No.: B139243
CAS No.: 64400-76-6
M. Wt: 224.25 g/mol
InChI Key: FRSUGDIFUQSGOL-UHFFFAOYSA-N
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Safety and Hazards

4-(2,3-Dimethoxyphenyl)butanoic acid is classified as an eye irritant (Category 2A), according to the GHS Classification . It is advised to avoid contact with skin and eyes, and to avoid formation of dust and aerosols . In case of contact, rinse thoroughly with plenty of water and consult a physician .

Mechanism of Action

Target of Action

4-(2,3-Dimethoxyphenyl)butanoic Acid is a phenylalkylcarboxylic acid that is primarily used in the synthesis of octahydrobenzoisoquinoline derivatives . These derivatives are known to act as dopamine receptor modulators . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS).

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two methoxy groups at the 2 and 3 positions of the phenyl ring can affect the compound’s electronic properties and its interactions with molecular targets .

Properties

IUPAC Name

4-(2,3-dimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O4/c1-15-10-7-3-5-9(12(10)16-2)6-4-8-11(13)14/h3,5,7H,4,6,8H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRSUGDIFUQSGOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305765
Record name 4-(2,3-Dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64400-76-6
Record name NSC171629
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171629
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(2,3-Dimethoxyphenyl)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60305765
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Acid 5 (3.7 g, 0.017 mol) was dissolved in 25 mL absolute EtOH and added to a Parr hydrogenation bottle containing 0.6 g of 10% Pd/C. The bottle was then pressurized to 25 psi H2 and shaken for 2 h. The contents were then filtered through Celite, the solvents were evaporated, and the resulting oil dried under high vacuum to yield a grey solid (3.7 g, 0.017 mol, quant. yield). The solid was recrystallized from EtOAc/hexanes to produce fine white needles; mp 58-59° C. (lit.27 mp 58.5-60° C.). 1H NMR: (300 MHz, CDCl3): δ 6.97 (t, 1H, J=8 Hz, ArH); 6.76 (d, 1H, J=8 Hz, ArH); 6.75 (d, 1H, J=8 Hz, ArH); 3.84 (s, 3H, ArOCH3); 3.80 (s, 3H, ArOCH3); 2.67 (t, 2H, J=7 Hz, HO2CCH2CH2); 2.37 (t, 2H, J=7 Hz, ArCH2); 1.92 (p, 2H, J=7 Hz, HO2CCH2CH2). ESIMS (M+Na+)=247.
Name
5
Quantity
3.7 g
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0.6 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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